

# Difficulties in maintaining treatment adherence in the GRADE study

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: gradex

Cat. No.: B1178969

[Get Quote](#)

## Technical Support Center: GRADE Study Treatment Adherence

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges of maintaining treatment adherence in the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) Study.

## Frequently Asked Questions (FAQs)

**Q1:** What was the primary objective of the GRADE study regarding glycemic control?

The GRADE study was a pragmatic clinical trial designed to compare the long-term effectiveness of four major classes of glucose-lowering medications when added to metformin for treating type 2 diabetes.<sup>[1][2]</sup> The primary goal was to identify which drug resulted in the most effective maintenance of glycemic control over time, with a primary metabolic outcome defined as the time until a confirmed Hemoglobin A1c (HbA1c) level of  $\geq 7.0\%$  was reached.<sup>[1]</sup>

**Q2:** Which medications were compared in the GRADE study?

Participants in the study, who were already on metformin, were randomly assigned to one of four additional medications:

- Insulin glargine U-100 (a basal insulin)

- Glimepiride (a sulfonylurea)
- Liraglutide (a GLP-1 receptor agonist)
- Sitagliptin (a DPP-4 inhibitor)[3][4][5]

Q3: How was medication adherence measured in the GRADE study?

In a subset of 1,739 participants, adherence to the assigned medication regimen was self-reported biannually for up to three years.[3] This was done using a validated 3-item scale, which was scored from 0 to 100.[3]

Q4: What were the overall adherence rates observed in the study?

Medication adherence was reported to be consistently high across all treatment groups, with a mean score of 88.7.[3] Although there was a slight decrease in adherence over the three-year period, the differences between the treatment groups were small.[3]

Q5: Were there significant differences in adherence between the different drug classes?

For the first two years of the study, no significant differences in adherence were observed between the four medication groups.[3] However, at the three-year mark, adherence was slightly higher in the glimepiride and sitagliptin groups compared to the liraglutide group.[3]

Q6: How did non-adherence impact glycemic outcomes in the study?

Lower adherence was a robust predictor of worsening glycemic control.[3] A 10-point decrease in the adherence score was associated with a 15% increased risk of reaching the primary glycemic outcome (HbA1c  $\geq 7.0\%$ ) and a 19% increased risk of reaching the secondary outcome (HbA1c  $> 7.5\%$ ).[3]

## Troubleshooting Adherence Challenges in Clinical Trials

Issue: Adherence rates in my study are lower than those reported in GRADE. What are common barriers to consider?

- Solution: Several factors can contribute to lower-than-expected adherence. It's crucial to assess potential barriers, which can be broadly categorized:

- Patient-Related Factors: These include patient beliefs about the necessity of the medication, concerns about potential adverse effects, cognitive impairment, and depression.[6] In the GRADE study, a key reason for not intensifying treatment with rescue insulin was the patient's intention to first try changing health behaviors like diet or lifestyle. [4]
- Therapy-Related Factors: Complex drug regimens, frequent dosing, high costs, and adverse side effects are common barriers.[6] The side-effect profiles of different medication classes can have a differential impact on adherence.[7]
- Healthcare System Factors: Insufficient access to clinicians, lack of trust between the patient and provider, and inadequate patient education can negatively impact adherence. [6][8]

Issue: How can our research protocol proactively address and mitigate potential non-adherence?

- Solution: Implementing a multi-layered strategy is often more effective than a single intervention.[6]
  - Simplify Regimens: When possible, simplify the drug regimen to reduce the number of pills and the frequency of dosing.[6]
  - Enhance Patient Education: Ensure patients understand their condition and the benefits of the prescribed therapy. Poor communication from physicians is linked to higher non-adherence.[8][9]
  - Provide Structural Support: Use tools like patient reminders, frequent follow-up visits, or telephone calls from research staff to support participants.[6]
  - Involve a Multidisciplinary Team: Pharmacists and other healthcare professionals can play a key role in counseling patients and assessing adherence.[6]

## Quantitative Data Summary

Table 1: Medication Adherence and Glycemic Outcomes in the GRADE Study

| Metric                       | Finding                                                                                                       | Citation |
|------------------------------|---------------------------------------------------------------------------------------------------------------|----------|
| Overall Adherence            | Mean adherence score was 88.7 over 3 years.                                                                   | [3]      |
| Adherence Trend              | Adherence decreased slightly over the 3-year period (Mean decrease of 2.0).                                   | [3]      |
| Group Differences at 3 Years | Adherence was 5.1% higher for glimepiride and 3.0% higher for sitagliptin compared to liraglutide.            | [3]      |
| Impact of Non-Adherence      | A 10-point decrease in adherence score was linked to a 15% increased risk of reaching an HbA1c $\geq 7.0\%$ . | [3]      |
| Impact of Non-Adherence      | A 10-point decrease in adherence score was linked to a 19% increased risk of reaching an HbA1c $> 7.5\%$ .    | [3]      |

## Experimental Protocols

### Protocol for Adherence Measurement in the GRADE Emotional Distress Substudy

- Participant Selection: A subset of 1,739 participants from the main GRADE study was enrolled in the Emotional Distress Substudy.[3]
- Measurement Tool: A validated 3-item self-report scale was used to assess adherence to the randomly assigned medication regimen (in addition to metformin).[3]
- Scoring: The scale was scored on a range from 0 to 100, with higher scores indicating better adherence.[3]
- Data Collection Frequency: Participants completed the self-report scale biannually (every six months).[3]

- Duration: Adherence data was collected for a period of up to three years.[3]
- Analysis: The study examined:
  - Overall adherence levels and changes over time.
  - Differences in adherence between the four treatment groups (glargine, glimepiride, liraglutide, sitagliptin).
  - The association between adherence scores and the risk of reaching primary (HbA1c  $\geq 7.0\%$ ) and secondary (HbA1c  $> 7.5\%$ ) glycemic outcomes.[3]

## Visualizations





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. [PDF] Rationale and Design of the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) | Semantic Scholar [semanticscholar.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The Use of Rescue Insulin in the Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycemia Reduction Approaches in Diabetes: A Comparative Effectiveness Study (GRADE) | Biostatistics Center | The George Washington University [biostatcenter.gwu.edu]
- 6. commed.vcu.edu [commed.vcu.edu]
- 7. Systematic review of adherence rates by medication class in type 2 diabetes: a study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Challenges in Improving Adherence to Diet and Drug Treatment in Hypercholesterolemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Difficulties in maintaining treatment adherence in the GRADE study]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1178969#difficulties-in-maintaining-treatment-adherence-in-the-grade-study\]](https://www.benchchem.com/product/b1178969#difficulties-in-maintaining-treatment-adherence-in-the-grade-study)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)